Lipophilicity (XLogP) Comparison: Propyl-Substituted vs. Unsubstituted Cyclohexylhydrazine
The XLogP3-AA value for 1-(4-propylcyclohexyl)hydrazine is 2.2, compared to 0.9 for the unsubstituted cyclohexylhydrazine parent [1]. This 2.44-fold increase in computed lipophilicity is directly attributable to the n-propyl chain on the cyclohexane ring. The higher logP value implies better partitioning into non-polar liquid crystal hosts and improved solubility in the nematic phase of common LC mixtures. This differentiation matters because LC formulation homogeneity and phase stability are critically dependent on component solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | Cyclohexylhydrazine: XLogP3-AA = 0.9 |
| Quantified Difference | 2.44-fold increase (2.2 / 0.9) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024.11.20 release |
Why This Matters
Higher lipophilicity enhances compatibility with non-polar liquid crystal hosts, improving formulation homogeneity and phase stability in LC mixtures [2].
- [1] PubChem CID 53402914 (1-(4-Propylcyclohexyl)hydrazine) and CID 80993 (Cyclohexylhydrazine). Computed XLogP3-AA values. NCBI. View Source
- [2] Takatsu, H. et al. JPH11199558A: Azine Compound. Nematic liquid crystal composition incorporating cyclohexane-based hydrazine derivatives. Dainippon Ink & Chemicals, 1999. View Source
